(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
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Overview
Description
(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that features an imidazo[1,2-a]imidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of two benzyl groups at the 2 and 6 positions of the imidazo[1,2-a]imidazole ring system imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,2-a]imidazole ring system. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]imidazole derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted imidazo[1,2-a]imidazole derivatives, while reduction can produce hydrogenated imidazo[1,2-a]imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for investigating interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers investigate its activity against various diseases and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
- (2R,6R)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
- (2R,6R)-2,6-Ditertbutyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Uniqueness
The uniqueness of (2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole lies in its specific substitution pattern with benzyl groups. This substitution imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
1802738-00-6 |
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Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2R,6R)-2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C19H21N3/c1-3-7-15(8-4-1)11-17-13-22-14-18(21-19(22)20-17)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,20,21)/t17-,18-/m1/s1 |
InChI Key |
WPGKFCUFRDEVPU-QZTJIDSGSA-N |
Isomeric SMILES |
C1[C@H](NC2=N[C@@H](CN21)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(NC2=NC(CN21)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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